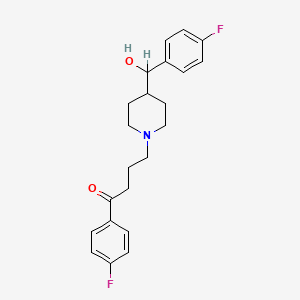

Dihydrolenperone

Übersicht

Beschreibung

Dihydrolenperone is a butyrophenone derivative known for its antitumor activity, particularly against non-small cell lung cancer. It has been studied in various clinical trials and has shown promising results in inhibiting the growth of cancer cells .

Vorbereitungsmethoden

Die Synthese von Dihydrolenperon umfasst mehrere Schritte, darunter die Reaktion von p-Fluor-α-hydroxybenzyl mit 1-[3-(p-Fluorbenzoyl)propyl]piperidin. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Bildung der gewünschten Verbindung zu erleichtern . Industrielle Produktionsverfahren können variieren, folgen jedoch im Allgemeinen ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Dihydrolenperon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Dihydrolenperon wurde ausgiebig auf seine Antitumoreigenschaften untersucht. Es hat in vitro und in klinischen Studien eine signifikante Aktivität gegen nicht-kleinzelligen Lungenkrebs gezeigt .

Wirkmechanismus

Der Wirkmechanismus von Dihydrolenperon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Krebszellen. Es hemmt das Wachstum von Krebszellen, indem es ihre Fähigkeit zur Proliferation und zum Überleben beeinträchtigt. Die genauen Wege und molekularen Ziele werden noch untersucht, aber es wird vermutet, dass es die Hemmung von Schlüsselenzymen und Signalwegen beinhaltet, die für das Wachstum von Krebszellen essenziell sind .

Wirkmechanismus

The mechanism of action of dihydrolenperone involves its interaction with specific molecular targets within cancer cells. It inhibits the growth of cancer cells by interfering with their ability to proliferate and survive. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways essential for cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Dihydrolenperon ist strukturell ähnlich anderen Butyrophenonderivaten wie Haloperidol. Seine einzigartigen Antitumoreigenschaften unterscheiden es von anderen Verbindungen dieser Klasse. Während Haloperidol hauptsächlich als Antipsychotikum eingesetzt wird, ist die primäre Anwendung von Dihydrolenperon die Krebsbehandlung .

Ähnliche Verbindungen umfassen:

- Haloperidol

- Droperidol

- Benperidol

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren pharmakologischen Wirkungen und Anwendungen.

Biologische Aktivität

Dihydrolenperone is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound, a derivative of lenperone, is primarily known for its use as an antipsychotic medication. However, emerging studies have suggested additional therapeutic potentials, particularly in oncology. The compound's mechanisms of action are thought to involve modulation of various biological pathways, including those related to apoptosis and cell proliferation.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This is achieved through the modulation of signaling pathways such as PI3K/AKT and MAPK .

- Induction of Apoptosis : The compound has been observed to promote apoptosis in various cancer cell lines. This is often associated with increased levels of reactive oxygen species (ROS) and activation of caspases, which are crucial for the apoptotic process .

- Antioxidant Activity : this compound may also possess antioxidant properties that help mitigate oxidative stress within cells, thereby influencing cancer cell survival and proliferation .

In Vitro Studies

A number of in vitro studies have been conducted to assess the biological activity of this compound:

In Vivo Studies

In vivo studies have further corroborated the findings from in vitro experiments:

- Xenograft Models : In a study involving mice with xenografted tumors derived from MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups . The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.

- Synergistic Effects : Combination therapies involving this compound and standard chemotherapeutic agents (e.g., doxorubicin) have shown enhanced efficacy in reducing tumor growth rates compared to monotherapy . This suggests potential for repurposing this compound in combination cancer therapies.

Pharmacological Profile

The pharmacological profile of this compound indicates several important characteristics:

- Bioavailability : Research indicates moderate bioavailability when administered orally, which is critical for therapeutic applications .

- Safety Profile : Clinical trials have reported manageable side effects consistent with those observed with other antipsychotic medications, suggesting a favorable safety profile when used at therapeutic doses .

Eigenschaften

CAS-Nummer |

38077-12-2 |

|---|---|

Molekularformel |

C22H25F2NO2 |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C22H25F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18,22,27H,1-2,11-15H2 |

InChI-Schlüssel |

ICAYNKLSQSKOJZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |

Kanonische SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |

Aussehen |

Solid powder |

Key on ui other cas no. |

38077-12-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dihydrolenperone; RMI 11974; RMI-11974; RMI11974; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.